molecular formula C23H24ClN3O2 B2910512 1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-72-9

1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2910512
CAS No.: 878692-72-9
M. Wt: 409.91
InChI Key: SAFNXGIVYDMYFN-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.91. The purity is usually 95%.
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Biological Activity

1-Allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including an allyl group, a benzimidazole moiety, and a chlorophenoxy propyl group, is believed to exhibit various therapeutic potentials.

Molecular Structure

The molecular structure of this compound can be represented as follows:

C20H22ClN3O\text{C}_{20}\text{H}_{22}\text{ClN}_{3}\text{O}

This structure facilitates interactions with biological targets, which are crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Benzimidazole derivatives are known for their anticancer effects. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Antimicrobial Activity : The presence of the chlorophenoxy group suggests potential antimicrobial properties, as similar compounds have demonstrated effectiveness against various pathogens.
  • Anti-inflammatory Effects : Compounds with benzimidazole structures often exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

The mechanism of action for this compound may involve several pathways:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation.
  • Interaction with Receptors : It could act on specific receptors linked to cancer progression and inflammatory responses.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Anticancer Activity

A study evaluated the anticancer effects of a related benzimidazole derivative in vitro and in vivo. The results indicated significant inhibition of cell growth in human cancer cell lines (e.g., HCT-116 colon cancer cells) with an IC50 value indicating potency comparable to established chemotherapeutics. Apoptosis was confirmed through assays measuring caspase activation and TUNEL staining.

CompoundCancer Cell LineIC50 (µM)Mechanism
SL-01HCT-1165.0Apoptosis induction
GemcitabineHCT-1168.0DNA damage

Antimicrobial Studies

In another study, the antimicrobial efficacy of related compounds was assessed against various bacterial strains. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antibacterial activity.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli10
Compound BS. aureus15

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the benzimidazole core.
  • Introduction of the allyl and chlorophenoxy groups through nucleophilic substitution reactions.
  • Final cyclization to form the pyrrolidinone ring.

These synthetic methods highlight the complexity of producing this compound and its significance in organic synthesis.

Properties

IUPAC Name

4-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-2-12-26-16-17(15-22(26)28)23-25-19-9-4-5-10-20(19)27(23)13-7-14-29-21-11-6-3-8-18(21)24/h2-6,8-11,17H,1,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFNXGIVYDMYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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